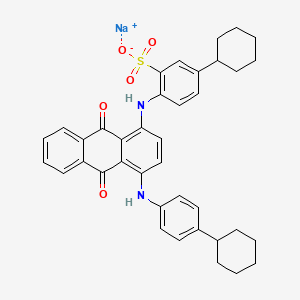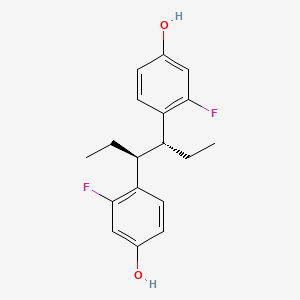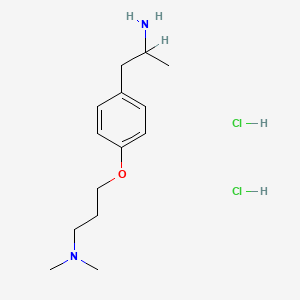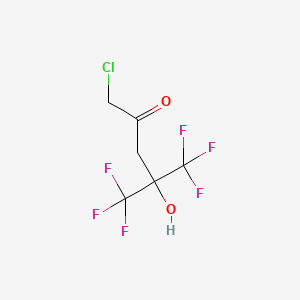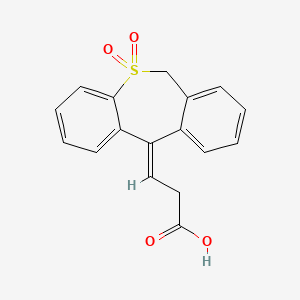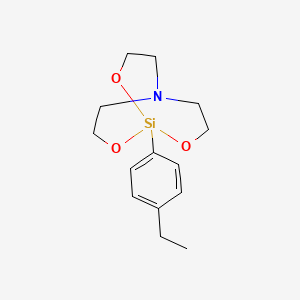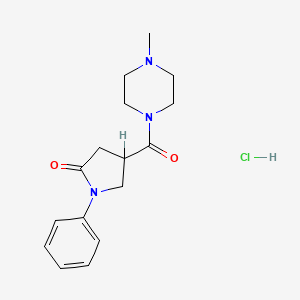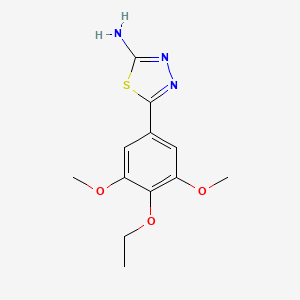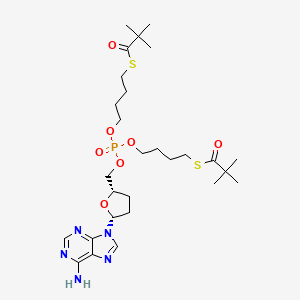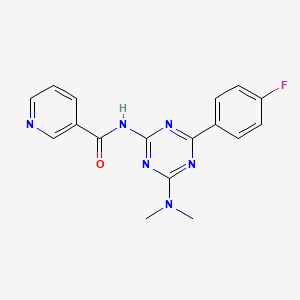
3-Pyridinecarboxamide, N-(4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxamide, N-(4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl)- is a complex organic compound that features a pyridinecarboxamide core with a triazine ring substituted with dimethylamino and fluorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-(4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl)- typically involves multi-step organic reactions. The initial step often includes the formation of the pyridinecarboxamide core, followed by the introduction of the triazine ring. The dimethylamino and fluorophenyl groups are then added through substitution reactions. Common reagents used in these reactions include dimethylamine, fluorobenzene, and triazine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarboxamide, N-(4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction is common for introducing new substituents on the triazine ring or the pyridinecarboxamide core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
3-Pyridinecarboxamide, N-(4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxamide, N-(4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazine ring and the dimethylamino group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and disruption of protein-protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Pyridinecarboxamide, N-(3-chloro-4-fluorophenyl)-2-(ethylthio)-
- 3-Pyridinecarboxamide, 2-(ethylthio)-N-(4-fluorophenyl)-
- 3-Pyridinecarboxamide, 5-bromo-N-(4-fluorophenyl)-
Uniqueness
Compared to similar compounds, 3-Pyridinecarboxamide, N-(4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl)- stands out due to the presence of the dimethylamino group, which enhances its solubility and reactivity. The fluorophenyl group also contributes to its unique electronic properties, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
85633-18-7 |
|---|---|
Formule moléculaire |
C17H15FN6O |
Poids moléculaire |
338.34 g/mol |
Nom IUPAC |
N-[4-(dimethylamino)-6-(4-fluorophenyl)-1,3,5-triazin-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H15FN6O/c1-24(2)17-21-14(11-5-7-13(18)8-6-11)20-16(23-17)22-15(25)12-4-3-9-19-10-12/h3-10H,1-2H3,(H,20,21,22,23,25) |
Clé InChI |
IHZCSUTVWGUMAF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=NC(=N1)NC(=O)C2=CN=CC=C2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


